
Anticancer agent 48
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 48 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. Its unique mechanism of action and high specificity make it a valuable addition to the arsenal of anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 48 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions typically involve the use of strong acids or bases as catalysts and are carried out under controlled temperature and pressure conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer activity. This step involves the use of reagents such as halogens, alkylating agents, and oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 48 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other substituents under various reaction conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different levels of anticancer activity and can be further studied for their therapeutic potential.
Scientific Research Applications
Anticancer agent 48 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the mechanisms of various chemical reactions. Its unique structure and reactivity make it an ideal candidate for research in organic and medicinal chemistry.
Biology: In biological research, this compound is used to study the molecular pathways involved in cancer cell proliferation and survival. It serves as a valuable tool for understanding the mechanisms of cancer and developing new therapeutic strategies.
Medicine: The primary application of this compound is in the treatment of cancer. Clinical trials have shown that the compound is effective against a wide range of cancer types, including breast, lung, and colon cancer. Its high specificity and low toxicity make it a promising candidate for further development as a cancer therapy.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new anticancer drugs. Its unique properties and high efficacy make it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of Anticancer agent 48 involves the inhibition of specific molecular targets involved in cancer cell proliferation and survival. The compound binds to these targets and disrupts their normal function, leading to the death of cancer cells. The key molecular targets and pathways involved include:
Tyrosine Kinases: this compound inhibits the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
Apoptosis Pathways: The compound activates apoptosis pathways, leading to programmed cell death in cancer cells.
DNA Repair Mechanisms: this compound interferes with DNA repair mechanisms, preventing cancer cells from repairing damaged DNA and leading to cell death.
Comparison with Similar Compounds
Anticancer agent 48 is unique in its high specificity and low toxicity compared to other similar compounds. Some of the similar compounds include:
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[1-(3-aminophenyl)-4-(4-aminophenyl)pyrrol-3-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C26H25N3O4/c1-31-23-11-17(12-24(32-2)26(23)33-3)25(30)22-15-29(20-6-4-5-19(28)13-20)14-21(22)16-7-9-18(27)10-8-16/h4-15H,27-28H2,1-3H3 |
InChI Key |
HWEPQWQOQSZLRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CN(C=C2C3=CC=C(C=C3)N)C4=CC=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


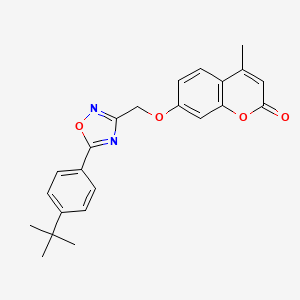
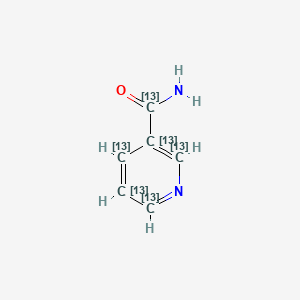

![19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propanoylamino]acetyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid](/img/structure/B12409359.png)


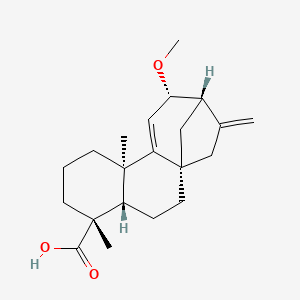

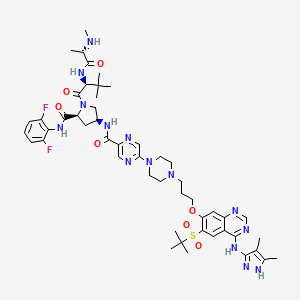

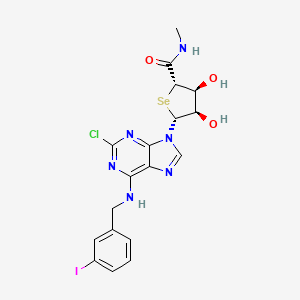

![4-[[(3R)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12409410.png)

